N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine
Description
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine is a tertiary amine derivative characterized by a phenoxyethyl backbone substituted with a tert-butyl group at the para position of the aromatic ring and an ethylamine moiety.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-15-10-11-16-13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDIEJCERZXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine typically involves the reaction of 4-(tert-butyl)phenol with ethylene oxide to form 2-(4-(tert-butyl)phenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the ethylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Synthesis and Preparation
The compound can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with ethylene diamine derivatives. This synthesis is crucial for producing high-purity compounds used in pharmaceutical formulations. The preparation methods often emphasize scalability and safety, ensuring that the final product meets the required standards for research and development.
Scientific Research Applications
-
Pharmaceutical Development
- N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine serves as an important intermediate in synthesizing various active pharmaceutical ingredients (APIs). It has been linked to the synthesis of drugs such as Carvedilol, a beta-blocker used to treat heart conditions, and Tamsulosin, commonly prescribed for benign prostatic hyperplasia .
- The compound's ability to modify biological activity through structural variations makes it a valuable candidate for developing new therapeutic agents.
-
Biological Activity
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against several pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown significant reductions in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a candidate for cancer therapy. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation .
-
Mechanism of Action
- The compound interacts with various molecular targets, including enzymes and receptors. For instance, it may inhibit the activity of certain phospholipases involved in inflammatory processes, thereby exerting anti-inflammatory effects. Understanding these interactions is vital for optimizing its use in therapeutic applications.
Case Studies
- Antimicrobial Efficacy Study
- Anticancer Research
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
a) N-{2-[2-(tert-Butyl)phenoxy]ethyl}-4-methylaniline (CAS: sc-331060)
- Structure : Features a 4-methylaniline group instead of ethylamine.
- Impact: The aromatic amine (aniline) may reduce solubility in polar solvents compared to the aliphatic ethylamine in the target compound.
b) N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline (CAS: sc-331063)
- Structure: Contains two tert-butyl groups on the phenoxy ring and a 2-ethoxyethoxy-aniline substituent.
- Impact : Increased lipophilicity due to dual tert-butyl groups, which may enhance metabolic stability but reduce aqueous solubility. The ethoxyethoxy chain could improve flexibility and interaction with hydrophobic protein pockets .
Functional Group Modifications
a) N-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-ethylamine (CAS: 121778-75-4)
- Structure: Substitutes the tert-butylphenoxy group with a methoxyphenyl moiety and incorporates a Boc (tert-butoxycarbonyl) protecting group on the amine.
- Impact: The Boc group enhances stability during synthetic steps but requires acidic conditions for removal, limiting compatibility with acid-sensitive intermediates. The methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions compared to the tert-butylphenoxy group .
b) N-(tert-butyl)-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide (CAS: N/A)
- Structure: Replaces the ethylamine with an acetamide group and introduces a butylaminomethyl substituent.
- Impact: The acetamide group enables hydrogen bonding with biological targets, while the butylaminomethyl chain may enhance interactions with charged residues in enzymes or receptors .
Pharmacologically Relevant Analogs
a) tert-Butyl N-[2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethoxy]ethyl]carbamate (Patent: EP 4 374 877 A2)
- Structure : A highly complex derivative with a carbamate-protected amine, trifluoromethyl groups, and a diazaspiro core.
Data Tables: Key Properties of Analogous Compounds
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of phenoxyethylamines. Its structure features a tert-butyl group attached to a phenoxy moiety and an ethylamine side chain, contributing to its unique chemical properties. The presence of the tert-butyl group can influence its lipophilicity and reactivity, potentially affecting its biological activity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, potentially affecting processes like cell proliferation and apoptosis. For instance, it has been suggested that phenoxyethylamines can modulate phospholipase A2 activity, which is crucial in inflammatory responses .
- Receptor Modulation : It may also interact with adrenergic receptors, which play a significant role in cardiovascular regulation and could be linked to its potential therapeutic effects in conditions like hypertension .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study : A related phenoxy compound demonstrated antitumor activity against human prostate cancer cells (PC-3) using the sulforhodamine B assay. The study highlighted that certain structural modifications led to enhanced efficacy against cancer cells .
- Mechanism : These compounds may induce apoptosis in cancer cells by modulating receptor expression and inhibiting key signaling pathways associated with tumor growth .
Anti-inflammatory Effects
Phenoxyethylamines have also been investigated for their anti-inflammatory properties.
- Research Findings : Compounds with similar structures have shown the ability to reduce inflammation by inhibiting specific inflammatory mediators, suggesting that this compound may have similar effects .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(tert-butyl)phenoxy]ethyl}-N-ethylamine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with tert-butylphenol derivatives. Use nucleophilic substitution to introduce the ethylamine moiety. For example, react 4-(tert-butyl)phenol with 2-chloroethylamine in the presence of a base (e.g., triethylamine) under reflux in a polar aprotic solvent like DMF .
- Step 2 : Optimize regioselectivity by adjusting steric and electronic factors. The tert-butyl group may hinder para-substitution, favoring ortho/meta pathways; use catalytic tributylphosphine to enhance reaction efficiency .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, λ = 255 nm) .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tributylphosphine | DMF | 80 | 72 | ≥98 |
| Triethylamine | THF | 60 | 65 | 95 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- NMR : Use NMR to identify aromatic protons (δ 6.8–7.2 ppm for phenoxy group) and tert-butyl protons (δ 1.3 ppm, singlet). NMR will show the tert-butyl carbon at ~34 ppm and ether linkage at ~70 ppm .
- IR : Confirm ether (C-O-C stretch at 1250 cm) and amine (N-H stretch at 3300 cm) functional groups .
- MS : ESI-MS should display [M+H] at m/z corresponding to the molecular formula (CHNO). High-resolution MS (HRMS) ensures accurate mass matching .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodology :
- Store as a hydrochloride salt at -20°C in amber vials under inert gas (argon) to prevent oxidation. Stability studies show ≥5-year integrity when moisture is minimized .
- Monitor degradation via periodic HPLC analysis. Detect byproducts (e.g., tert-butylphenol) using reverse-phase chromatography .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Use DFT calculations (B3LYP/6-31G* basis set) to map electron density around the phenoxy and amine groups. The tert-butyl group reduces electron density at the para position, directing substitution to meta .
- Validate predictions experimentally by comparing reaction outcomes (e.g., product ratios) with computational intermediates .
Q. What strategies resolve contradictions in regioselectivity observed during derivatization of the phenoxy group?
- Methodology :
- Steric Effects : The tert-butyl group hinders para-substitution. Use bulky electrophiles (e.g., tert-butyl halides) to favor meta pathways .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for meta substitution, while nonpolar solvents (e.g., toluene) favor ortho .
- Catalytic Tuning : Phosphine catalysts (e.g., tributylphosphine) enhance meta selectivity by stabilizing electron-deficient intermediates .
Q. How can enantiomers of this compound be separated and characterized?
- Methodology :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers. Confirm enantiopurity via optical rotation and CD spectroscopy .
- Diastereomeric Salt Formation : React with a chiral acid (e.g., L-tartaric acid) and crystallize in ethanol/water to isolate enantiomers .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Analysis :
- Impurity in Starting Materials : Variations in tert-butylphenol purity (e.g., residual moisture) can reduce yields. Pre-dry reagents with molecular sieves .
- Catalyst Degradation : Tributylphosphine oxidizes readily; use fresh catalyst and inert atmospheres .
- Chromatographic Losses : Low recovery during purification (e.g., silica adsorption) may underreport yields. Optimize elution solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
